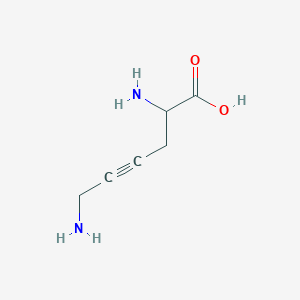

2,6-Diamino-4-hexynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Diamino-4-hexynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrogenation Reactions

The alkyne group undergoes catalytic hydrogenation to produce saturated or partially saturated derivatives:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Full Hydrogenation | H₂, Pd/C catalyst | 2,6-Diaminohexanoic acid | |

| Partial Hydrogenation | H₂, Lindlar catalyst | cis-2,6-Diamino-4-hexenoic acid |

Hydrogenation eliminates the triple bond, altering the compound's biological activity. Studies show that saturated derivatives lose growth-inhibitory effects in Streptococcus pneumoniae .

Nucleophilic Additions

The electron-deficient triple bond facilitates nucleophilic attacks:

-

Azide-Alkyne Cycloaddition :

Reacts with sodium azide under copper catalysis to form triazole derivatives, useful in bioconjugation:

C C+NaN3Cu I Triazole

This reaction follows first-order kinetics, with intermediates forming at rates dependent on temperature and pH.

Oxidation Reactions

Oxidative cleavage of the alkyne bond yields carboxylic acid derivatives:

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO₄ (acidic) | 2,6-Diaminoadipic acid | Precursor for polymer synthesis |

| Ozone | Fragmented dicarboxylic acids | Metabolic pathway studies |

Biological Interactions and Enzyme Inhibition

This compound mimics lysine structurally, enabling competitive inhibition in bacterial systems:

Metabolic Pathway Disruption

-

Aspartokinase Inhibition : Binds to the lysine-binding site of aspartokinase (first enzyme in lysine biosynthesis), reducing catalytic activity by >70% at 50 µM concentrations .

-

Diaminopimelic Acid Decarboxylase Repression : Downregulates enzyme expression, blocking lysine synthesis in Streptococcus faecalis .

Growth Inhibition Mechanisms

-

DNA/RNA Biosynthesis Suppression : Reduces nucleic acid synthesis by 60% in S. pneumoniae at 30 µg/mL, likely via incorporation into nascent strands .

-

Protein Synthesis Interference : Acts as a non-functional analog in ribosomal translation, causing premature termination .

Comparative Reactivity with Structural Analogs

| Compound | Bond Type | Reactivity with KMnO₄ | Biological Activity |

|---|---|---|---|

| 2,6-Diaminohexanoic acid | Single (C-C) | No cleavage | Non-inhibitory |

| This compound | Triple (C≡C) | Oxidative cleavage | Growth inhibition |

| 2,6-Diamino-4-hexenoic acid | Double (C=C) | Epoxidation | Moderate inhibition |

Synthetic Modifications

-

Esterification : Reacts with methanol/HCl to form methyl esters, enhancing cell permeability.

-

Amidation : Converts carboxylic acid to amide derivatives for peptide backbone integration .

This compound's unique triple bond and dual amino groups make it a versatile tool in organic synthesis and microbiological research. Its ability to disrupt critical bacterial pathways underscores its potential as a scaffold for novel antimicrobial agents.

Propriétés

Numéro CAS |

13004-67-6 |

|---|---|

Formule moléculaire |

C6H10N2O2 |

Poids moléculaire |

142.16 g/mol |

Nom IUPAC |

2,6-diaminohex-4-ynoic acid |

InChI |

InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,3-4,7-8H2,(H,9,10) |

Clé InChI |

BHLMPCPJODEJRG-UHFFFAOYSA-N |

SMILES |

C(C#CCN)C(C(=O)O)N |

SMILES canonique |

C(C#CCN)C(C(=O)O)N |

Synonymes |

2,6-Diamino-4-hexynoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.